2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
This compound, also known as Ethanol, 2-[2-(2-hydroxyethoxy)ethoxy]-, 1-(4-Methylbenzenesulfonate), is a PEG linker containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves the esterification reaction of ethylene glycol with p-toluenesulfonic acid chloride in the presence of a base .Molecular Structure Analysis
The molecular formula of this compound is C13H20O6S . The InChI code is 1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 .Chemical Reactions Analysis
The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 304.36 . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C . It is a solid at room temperature .Scientific Research Applications
Polymer Synthesis and Properties
- Polyimides with Oxyethylene Units: The compound is utilized in the synthesis of polyimides containing oxyethylene units. These polyimides, derived from aromatic dinitro compounds (including the subject compound), demonstrate good solubility in chlorinated solvents, low glass transition temperatures, and high thermal stability. They are suitable for applications requiring exposure to high temperatures (Feld et al., 1983).
Synthesis of Derivatives and Intermediates
- Synthesis of Amino-phenols: The compound plays a role in the synthesis of 2-ethoxy-4-amino-phenol, a process that involves substitution and nitration reactions. This demonstrates its utility in the synthesis of complex organic molecules (Wang Yu, 2005).
- Preparation of Alkoxyamines for Polymerization: It is used in the preparation of specific alkoxyamines for nitroxide-mediated polymerization. This application is crucial in the controlled polymerization of materials like methyl methacrylate and styrene (Greene & Grubbs, 2010).
Pharmaceutical Intermediates
- Synthesis of Cardiotonic Drug Intermediates: The compound is used in the synthesis of intermediates for cardiotonic drugs like Sulmazole and Isomazole, indicating its importance in pharmaceutical manufacturing (Lomov, 2019).
Advanced Material Development
- Preparation of Polymeric Metal-Free and Metallophthalocyanines: The subject compound is integral in synthesizing polymeric phthalocyanines with metal-free and metal variants. These materials are significant in various fields, including electronics and catalysis (Bıyıklıoğlu & Kantekin, 2008).
Crystal Structure Analysis
- Crystal Structure Studies: The compound contributes to understanding the crystal structures and interactions in complex molecules, which is vital for material science and pharmaceutical research (Tamura et al., 2001).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Properties
IUPAC Name |
2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO8S/c1-16-2-8-19(9-3-16)29(23,24)28-15-13-26-11-10-25-12-14-27-18-6-4-17(5-7-18)20(21)22/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLKLLOUMKHAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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